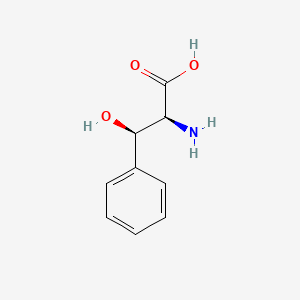

3-Phenyl-L-serine

Description

The exact mass of the compound 3-Phenyl-L-serine is 181.07389321 g/mol and the complexity rating of the compound is 178. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Phenyl-L-serine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenyl-L-serine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVGNTVUSQUXPS-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863731, DTXSID401296197 | |

| Record name | L-threo-3-Phenylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(βS)-β-Hydroxy-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7695-56-9, 6254-48-4 | |

| Record name | rel-(βS)-β-Hydroxy-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7695-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-Hydroxy-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6254-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-L-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006254484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylserine, threo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007695569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-threo-3-Phenylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(βS)-β-Hydroxy-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-L-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLSERINE, THREO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91VU0G1B7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Emergence of 3-Phenyl-L-serine: A Technical Guide to its Discovery, Biosynthesis, and Applications

Abstract

3-Phenyl-L-serine, a non-proteinogenic amino acid, stands at the intersection of microbial metabolism and synthetic chemistry. While not a household name among natural products, its unique structure as a β-hydroxy-α-amino acid makes it a valuable chiral building block and a compound of emerging interest for its potential biological activities. This in-depth technical guide provides a comprehensive overview of 3-Phenyl-L-serine, from its discovery within microbial metabolic pathways to its biosynthesis, isolation, and diverse applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this intriguing molecule.

Introduction: Unveiling 3-Phenyl-L-serine

3-Phenyl-L-serine is a derivative of the common amino acid L-phenylalanine, distinguished by a hydroxyl group at the β-position of the side chain. Its discovery is not a singular event tied to a specific natural source but rather an outcome of studying microbial metabolic pathways. Initially identified as a product of enzymatic reactions, its presence in nature is primarily understood through the lens of microbial synthesis and degradation. This guide will delve into the enzymatic machinery responsible for its formation and its potential as a precursor for other bioactive molecules.

Biosynthesis: The Enzymatic Architecture of 3-Phenyl-L-serine Formation

The primary route to 3-Phenyl-L-serine in nature is through the enzymatic condensation of glycine and benzaldehyde, a reaction catalyzed by a class of enzymes known as phenylserine aldolases .

The Key Player: Phenylserine Aldolase

A pivotal enzyme in the biosynthesis and degradation of 3-Phenyl-L-serine is L-threo-3-phenylserine benzaldehyde-lyase, commonly referred to as phenylserine aldolase. Extensive research on this enzyme from soil bacteria, such as Pseudomonas putida, has elucidated its role.[1] This enzyme catalyzes the reversible aldol addition of glycine to benzaldehyde to form L-threo-3-phenylserine.[1]

The reaction is reversible, meaning the enzyme can also break down 3-Phenyl-L-serine into its constituent parts. This duality is crucial for its metabolic role in microorganisms that can utilize 3-Phenyl-L-serine as a carbon and nitrogen source.

Biosynthetic Pathway Overview

The biosynthesis of 3-Phenyl-L-serine is intrinsically linked to the central metabolic pathways that provide its precursors: the shikimate pathway for aromatic compounds and the glycolysis pathway for serine.

-

Phenylalanine and Benzaldehyde: The biosynthesis of aromatic amino acids, including phenylalanine, originates from the shikimate pathway.[2] Phenylalanine can be a precursor to benzaldehyde through various enzymatic steps.

-

L-Serine and Glycine: L-serine, a precursor to glycine, is synthesized from the glycolytic intermediate 3-phosphoglycerate.[3]

The convergence of these pathways provides the necessary building blocks for phenylserine aldolase to synthesize 3-Phenyl-L-serine.

Sources

- 1. Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Unseen Scaffolding: A Technical Guide to the Natural Occurrence of 3-Phenyl-L-serine in Antibiotics

Abstract

This technical guide provides an in-depth exploration into the natural occurrence of 3-Phenyl-L-serine, a non-proteinogenic amino acid, within the intricate structures of antibiotics. Primarily focusing on the antibiotic andrimid, this document elucidates the biosynthetic origins of its (S)-β-phenylalanine moiety, a derivative of 3-Phenyl-L-serine. We will dissect the enzymatic machinery responsible for its formation and its subsequent incorporation into the antibiotic backbone via a hybrid Nonribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) assembly line. Furthermore, this guide details robust analytical methodologies for the extraction, detection, and quantification of 3-Phenyl-L-serine from complex biological matrices, including detailed protocols for chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The biological significance of the 3-Phenyl-L-serine scaffold to the antibiotic's mechanism of action will also be discussed, providing a comprehensive resource for researchers, scientists, and drug development professionals in the field of natural product biosynthesis and antibiotic discovery.

Introduction: The Significance of Non-Proteinogenic Amino Acids in Antibiotics

The chemical diversity of natural products remains a cornerstone of antibiotic discovery. Among the vast array of molecular architectures, those incorporating non-proteinogenic amino acids often exhibit unique biological activities and novel mechanisms of action. 3-Phenyl-L-serine and its derivatives, such as β-phenylalanine, represent a class of such "unnatural" building blocks that can confer significant pharmacological advantages to a parent molecule. Their incorporation into antibiotic structures can enhance target binding, improve metabolic stability, and provide routes to overcome existing resistance mechanisms. This guide focuses on the natural occurrence of 3-Phenyl-L-serine, with a primary emphasis on its role in the biosynthesis of the potent antibiotic, andrimid.

The Andrimid Story: A Case Study in 3-Phenyl-L-serine Incorporation

Andrimid is a compelling example of a hybrid nonribosomal peptide-polyketide antibiotic that contains a (S)-β-phenylalanine moiety, a stereoisomer of 3-Phenyl-L-serine.[1][2] This antibiotic exhibits broad-spectrum activity by selectively inhibiting bacterial acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid biosynthesis.[3][4] The unique structural feature of (S)-β-phenylalanine is central to andrimid's bioactivity.

The Andrimid Biosynthetic Gene Cluster: A Dissociated Assembly Line

The biosynthesis of andrimid is orchestrated by a fascinating and unusual "dissociated" hybrid NRPS-PKS gene cluster found in various bacteria, including Pantoea agglomerans and Serratia plymuthica.[1][5] Unlike typical modular NRPS systems where domains are part of large multifunctional enzymes, the andrimid biosynthetic machinery is composed of several smaller, monofunctional proteins that must interact to assemble the final product.[1]

The gene cluster can be conceptually divided into functional units responsible for the biosynthesis of the different precursors and their assembly, including the formation of the (S)-β-phenylalanine unit.[1]

Figure 1: Overview of the andrimid biosynthetic pathway.

The Enzymatic Leap: Formation of (S)-β-Phenylalanine by Phenylalanine Aminomutase (AdmH)

The key step in the formation of the 3-Phenyl-L-serine derivative in andrimid is the conversion of the common proteinogenic amino acid L-phenylalanine to (S)-β-phenylalanine. This reaction is catalyzed by the enzyme phenylalanine aminomutase (AdmH) .[1][6]

AdmH belongs to the MIO-dependent family of enzymes, which utilize a 4-methylidene-1H-imidazol-5(4H)-one (MIO) cofactor.[6] The proposed mechanism involves an initial elimination of ammonia from L-phenylalanine to form trans-cinnamic acid as an intermediate, followed by the stereospecific re-addition of the amino group to the β-carbon.[7]

The stereochemistry of the product is crucial. The phenylalanine aminomutase from the andrimid pathway in Pantoea agglomerans (PaPAM) isomerizes (2S)-α-phenylalanine to (3S)-β-phenylalanine.[6] This is in contrast to the aminomutase from Taxus plants (TcPAM), which produces the (R)-β-isomer.[6] The stereochemical outcome is dictated by the precise positioning of the cinnamate intermediate within the enzyme's active site.[7]

Figure 2: Simplified schematic of the AdmH-catalyzed reaction.

Incorporation into the Andrimid Backbone: The Role of the NRPS Machinery

Once synthesized, (S)-β-phenylalanine is activated and incorporated into the growing andrimid molecule by the NRPS machinery. This process involves a dedicated adenylation (A) domain that specifically recognizes and activates (S)-β-phenylalanine as its aminoacyl-AMP derivative.[1] The activated amino acid is then transferred to a thiolation (T) or peptidyl carrier protein (PCP) domain, tethering it as a thioester.[8]

A unique feature of the andrimid assembly line is the use of a transglutaminase-like enzyme, AdmF, which catalyzes the condensation reaction, forming a peptide bond between the octatrienoyl fatty acid chain and the (S)-β-phenylalanine.[2] The growing chain is then passed to subsequent modules for the addition of the valine and glycine-derived succinimide moiety.[9]

Beyond Andrimid: Other Antibiotics with β-Phenylalanine Moieties

While andrimid is a prominent example, other natural products, including some with antibiotic properties, are known to contain β-phenylalanine or its derivatives. The presence of this structural motif in diverse molecular contexts highlights its evolutionary selection as a valuable building block for bioactive compounds. For instance, β-tyrosine, a hydroxylated derivative of β-phenylalanine, is found in the enediyne antibiotic C-1027.[8]

Experimental Protocols for the Analysis of 3-Phenyl-L-serine

The detection and quantification of 3-Phenyl-L-serine and its derivatives in biological samples require robust and sensitive analytical methods. The following sections provide detailed protocols for the extraction and analysis of this amino acid.

Extraction of Amino Acids from Bacterial Cultures

This protocol is adapted for the extraction of free amino acids from bacterial fermentation broths.

Protocol 1: Amino Acid Extraction from Bacterial Culture

-

Cell Harvesting: Centrifuge the bacterial culture (e.g., 10 mL) at 10,000 x g for 10 minutes at 4°C to pellet the cells.

-

Washing: Discard the supernatant. Resuspend the cell pellet in 1 mL of cold 150 mM aqueous ammonium formate to remove residual growth media. Centrifuge again under the same conditions and discard the supernatant.

-

Extraction: Resuspend the washed cell pellet in 400 µL of pre-chilled extraction solvent (e.g., 80% methanol containing an internal standard).

-

Homogenization (if necessary): For robust cells, sonicate the suspension on ice (3 cycles of 30 seconds with 30-second intervals) to ensure cell lysis.

-

Incubation: Incubate the mixture at -20°C for 1 hour to precipitate proteins.

-

Clarification: Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Sample Collection: Carefully transfer the supernatant containing the extracted amino acids to a new microcentrifuge tube.

-

Drying: Evaporate the solvent to dryness using a vacuum concentrator or under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for the subsequent analytical method (e.g., mobile phase for HPLC or derivatization solvent for GC-MS).

Chiral High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation

The presence of two chiral centers in 3-Phenyl-L-serine necessitates the use of chiral chromatography to separate its diastereomers. The following protocol provides a reliable method for this separation.

Protocol 2: Chiral HPLC of 3-Phenyl-L-serine Diastereomers

| Parameter | Condition |

| Column | Chirex 3126 (D)-penicillamine, 250 x 4.6 mm |

| Mobile Phase | 75% 2 mM CuSO₄ (aq) / 25% Methanol |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 1: Optimized HPLC conditions for the separation of 3-Phenyl-L-serine diastereomers.

Methodology:

-

Mobile Phase Preparation: Prepare a 2 mM aqueous solution of copper (II) sulfate. Mix 750 mL of this solution with 250 mL of HPLC-grade methanol. Degas the final mobile phase before use.

-

Standard Preparation: Prepare a stock solution of a 3-Phenyl-L-serine diastereomeric mixture at 1 mg/mL in the mobile phase. Prepare working standards by serial dilution.

-

System Equilibration: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Injection and Analysis: Inject the prepared standards and samples. The diastereomers will be separated based on their differential interaction with the chiral stationary phase.

Figure 3: Workflow for chiral HPLC analysis of 3-Phenyl-L-serine.

Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization

For GC-MS analysis, the polar functional groups of 3-Phenyl-L-serine must be derivatized to increase its volatility. Silylation is a common and effective method.

Protocol 3: Silylation and GC-MS Analysis of 3-Phenyl-L-serine

-

Sample Preparation: Transfer the dried amino acid extract (from Protocol 1) to a GC vial.

-

Derivatization: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine to the dried extract.

-

Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

| Parameter | Condition |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 50-550 |

Table 2: Typical GC-MS parameters for the analysis of silylated 3-Phenyl-L-serine.

The resulting trimethylsilyl (TMS) derivative of 3-Phenyl-L-serine will produce a characteristic mass spectrum that can be used for identification and quantification.

Biological Significance and Structure-Activity Relationship (SAR)

The incorporation of the (S)-β-phenylalanine moiety is not merely a structural curiosity; it is integral to the biological activity of andrimid. The overall shape and electronic properties of this "unnatural" amino acid contribute significantly to the binding of andrimid to its target, the β-subunit of acetyl-CoA carboxylase (ACC).[3][4]

While detailed structure-activity relationship (SAR) studies specifically isolating the role of the β-phenylalanine are limited, the conservation of this moiety across andrimid-producing organisms suggests its critical importance. Modifications to other parts of the andrimid structure, such as the fatty acid tail and the succinimide ring, have been shown to affect its potency, but the β-phenylalanine core remains a key pharmacophoric element. The rigidity and lipophilicity conferred by the phenyl ring, combined with the specific stereochemistry of the β-amino group, are likely crucial for optimal interaction with the enzyme's active site.

Conclusion

The natural occurrence of 3-Phenyl-L-serine in the antibiotic andrimid exemplifies nature's ingenuity in expanding its chemical repertoire to produce potent bioactive molecules. The biosynthesis of its derivative, (S)-β-phenylalanine, through the action of a dedicated aminomutase and its subsequent incorporation via a unique NRPS assembly line, provides a fascinating glimpse into the evolution of antibiotic production pathways. The analytical methods detailed in this guide offer robust tools for the detection and study of this important non-proteinogenic amino acid, paving the way for further research into its role in other natural products and its potential for exploitation in synthetic biology and drug discovery. Understanding the biosynthesis and function of such unique building blocks is paramount for the future development of novel antibiotics to combat the growing threat of antimicrobial resistance.

References

-

. (2019, March 19). MSU_MSMC_002 Free Amino acid extraction. [Link]

-

Clardy, J., et al. (2008). A Biosynthetic Gene Cluster for the Acetyl-CoA Carboxylase Inhibitor Andrimid. ACS Chemical Biology, 3(9), 557-567. [Link]

-

Li, X., & Du, L. (2014). Biosynthesis of natural products containing β-amino acids. Natural Product Reports, 31(8), 1013-1033. [Link]

-

Matilla, M. A., et al. (2016). Biosynthesis of the acetyl‐CoA carboxylase‐inhibiting antibiotic, andrimid in Serratia is regulated by Hfq and the LysR‐type transcriptional regulator, AdmX. Environmental Microbiology, 18(11), 4035-4050. [Link]

-

Rohde, D. J., & He, M. (2013). Determination of amino acids in cell culture and fermentation broth media using anion-exchange chromatography with integrated pulsed amperometric detection. Journal of Chromatography B, 927, 141-146. [Link]

-

Singh, M. P., et al. (1997). Biological activity and mechanistic studies of andrimid. The Journal of Antibiotics, 50(3), 270-273. [Link]

-

ResearchGate. (n.d.). Figure 1. Structures of andrimid and variants produced in this study. [Link]

-

Walsh, C. T., et al. (2008). Andrimid producers encode an acetyl-CoA carboxyltransferase subunit resistant to the action of the antibiotic. Proceedings of the National Academy of Sciences, 105(36), 13321-13326. [Link]

-

Mitchell, A. J., & Nair, S. K. (2018). Emulating nonribosomal peptides with ribosomal biosynthetic strategies. Current Opinion in Chemical Biology, 46, 12-20. [Link]

-

Walsh, C. T., et al. (2008). Andrimid producers encode an acetyl-CoA carboxyltransferase subunit resistant to the action of the antibiotic. Proceedings of the National Academy of Sciences of the United States of America, 105(36), 13321–13326. [Link]

-

Drugs.com. (2023, August 23). Augmentin (Uses, Dosage, Side Effects, Warnings). [Link]

-

Wishart, D. S. (2016). Use of NMR and MS-Based Metabolomics in Clinical Biomarker Discovery. Bioanalysis, 8(19), 2053-2055. [Link]

-

ResearchGate. (n.d.). The enterobactin and andrimid assembly line enzymes. [Link]

-

Walsh, C. T., et al. (2008). Andrimid producers encode an acetyl-CoA carboxyltransferase subunit resistant to the action of the antibiotic. Proceedings of the National Academy of Sciences, 105(36), 13321-13326. [Link]

-

Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]

-

Agilent. (n.d.). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. [Link]

-

Liu, Y., et al. (2013). Insight into the mechanism of aminomutase reaction: a case study of phenylalanine aminomutase by computational approach. Journal of Molecular Graphics and Modelling, 44, 149-157. [Link]

-

Ratnayake, N. D., et al. (2011). Stereochemistry and mechanism of a microbial phenylalanine aminomutase. Journal of the American Chemical Society, 133(22), 8531-8533. [Link]

-

Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(15-16), 1103-1112. [Link]

-

Walsh, C. T., et al. (2008). Andrimid producers encode an acetyl-CoA carboxyltransferase subunit resistant to the action of the antibiotic. Proceedings of the National Academy of Sciences, 105(36), 13321-13326. [Link]

-

Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

-

Wikipedia. (n.d.). β-Lactam antibiotic. [Link]

-

Liu, Y., et al. (2013). Insight into the mechanism of aminomutase reaction: a case study of phenylalanine aminomutase by computational approach. Journal of Molecular Graphics and Modelling, 44, 149-157. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis and Structure–Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(19), 6593. [Link]

-

US Pharmacopeia. (n.d.). <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. [Link]

-

Conti, P., et al. (1997). Structural basis for the activation of phenylalanine in the non-ribosomal biosynthesis of gramicidin S. The EMBO Journal, 16(14), 4174-4183. [Link]

-

Wikipedia. (n.d.). List of β-lactam antibiotics. [Link]

-

Isbrandt, T., et al. (2020). The Antibiotic Andrimid Produced by Vibrio coralliilyticus Increases Expression of Biosynthetic Gene Clusters and Antibiotic Production in Photobacterium galatheae. Frontiers in Microbiology, 11, 584. [Link]

-

The Cristea Laboratory. (n.d.). Structure-Activity Relationship. Princeton University. [Link]

-

Matilla, M. A., et al. (2016). Biosynthesis of the acetyl-CoA carboxylase-inhibiting antibiotic, andrimid in Serratia is regulated by Hfq and the LysR-type transcriptional regulator, AdmX. Environmental Microbiology, 18(11), 4035-4050. [Link]

-

Al-Warhi, T., et al. (2025, August 7). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 30(15), 3456. [Link]

-

ResearchGate. (2025, August 9). Redesign of a Phenylalanine Aminomutase into a Phenylalanine Ammonia Lyase. [Link]

-

ResearchGate. (2025, August 5). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. [Link]

-

Khan, N., et al. (2023). NMR-Based Metabolomics: A New Paradigm to Unravel Defense-Related Metabolites in Insect-Resistant Cotton Variety through Different Multivariate Data Analysis Approaches. Metabolites, 13(2), 241. [Link]

-

Lane, A. N., et al. (2013). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Metabolites, 3(3), 519-537. [Link]

-

Rai, G., et al. (2012). Synthesis, biological evaluation, and structure-activity relationships of a novel class of apurinic/apyrimidinic endonuclease 1 inhibitors. Journal of Medicinal Chemistry, 55(7), 3101-3116. [Link]

Sources

- 1. Gatekeeping versus Promiscuity in the Early Stages of the Andrimid Biosynthetic Assembly Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of natural products containing β-amino acids - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00007B [pubs.rsc.org]

- 3. Andrimid producers encode an acetyl-CoA carboxyltransferase subunit resistant to the action of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Andrimid producers encode an acetyl-CoA carboxyltransferase subunit resistant to the action of the antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereochemistry and mechanism of a microbial phenylalanine aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insight into the mechanism of aminomutase reaction: a case study of phenylalanine aminomutase by computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Emulating nonribosomal peptides with ribosomal biosynthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Whitepaper: Microbial Biosynthesis of 3-Phenyl-L-serine: Pathways, Enzymes, and Metabolic Engineering Strategies

Abstract

3-Phenyl-L-serine is a non-proteinogenic amino acid of significant pharmaceutical interest, primarily as a key precursor for the side chain of the potent anti-cancer drug, paclitaxel (Taxol®). While its synthesis is crucial, a dedicated de novo biosynthetic pathway for 3-Phenyl-L-serine is not well-established in most microorganisms. This technical guide provides a comprehensive overview of the known biocatalytic and engineered pathways for microbial production of 3-Phenyl-L-serine. We will delve into the key enzymes, such as Phenylserine Aldolase, and explore the metabolic context of its precursors, L-serine and benzaldehyde. Furthermore, this document outlines prospective metabolic engineering strategies for developing robust microbial cell factories and provides a detailed experimental protocol for the characterization of key enzymes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage microbial platforms for the sustainable synthesis of this valuable pharmaceutical intermediate.

Introduction: The Pharmaceutical Significance of 3-Phenyl-L-serine

The intricate molecular architecture of many modern pharmaceuticals is often inspired by, or directly derived from, natural products. 3-Phenyl-L-serine stands out as a critical chiral building block, most notably in the synthesis of the Taxol® side chain.[1] The C13 side chain of Taxol®, an N-benzoyl phenylisoserine moiety, is essential for its tubulin-binding and anti-tumor activity. The difficulty and cost associated with the semi-synthesis of Taxol® from precursors like baccatin III have driven significant research into sustainable and scalable production methods for its components.[1][2] Microbial fermentation offers a promising alternative to chemical synthesis or extraction from plant sources, providing advantages in terms of scalability, cost-effectiveness, and environmental sustainability.[3] Understanding and engineering the biosynthesis of 3-Phenyl-L-serine in microorganisms is a critical step toward achieving a fully microbial production platform for Taxol® and other complex pharmaceuticals.

Elucidating the Biosynthetic Landscape: A Tale of Two Precursors

Unlike proteinogenic amino acids, a canonical, universally conserved metabolic pathway for the de novo synthesis of 3-Phenyl-L-serine has not been identified in microorganisms. Instead, its formation is primarily understood through biocatalytic reactions that condense two key precursors: a C2-amino donor backbone (typically glycine) and a C6-C1 aromatic aldehyde (benzaldehyde). Therefore, a foundational understanding of the biosynthesis of these precursors in a host organism like Escherichia coli is paramount for any rational engineering effort.

The L-Serine Pathway: Source of the Amino Backbone

L-serine, the precursor to glycine, is synthesized from the glycolytic intermediate 3-phosphoglycerate (3-PGA) via the "phosphorylated pathway".[4] This pathway is highly conserved and consists of three enzymatic steps:

-

Oxidation: 3-phosphoglycerate dehydrogenase (PGDH, encoded by serA) oxidizes 3-PGA to 3-phosphohydroxypyruvate.

-

Transamination: 3-phosphoserine aminotransferase (PSAT, encoded by serC) converts 3-phosphohydroxypyruvate to 3-phosphoserine using glutamate as the amino donor.

-

Dephosphorylation: 3-phosphoserine phosphatase (PSP, encoded by serB) hydrolyzes 3-phosphoserine to yield L-serine.

L-serine is then readily converted to glycine by serine hydroxymethyltransferase (SHMT, encoded by glyA), providing the direct C2 backbone for 3-Phenyl-L-serine synthesis.[5] Metabolic engineering efforts to increase L-serine and glycine availability are well-documented and often involve using feedback-resistant versions of serA and deleting degradation pathways.[5][6][7]

The Shikimate Pathway: Origin of the Phenyl Group

The aromatic precursor, benzaldehyde, is derived from the shikimate pathway, which synthesizes the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan.[8] This pathway begins with the condensation of phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from the pentose phosphate pathway) and proceeds through chorismate, a key branch-point intermediate. For benzaldehyde synthesis, the relevant branch leads to L-phenylalanine. While various routes from L-phenylalanine to benzaldehyde can be engineered, a common strategy involves the action of a phenylalanine ammonia-lyase (PAL) to produce cinnamic acid, followed by subsequent enzymatic modifications.[9][10][11]

Core Biocatalytic Strategy: The Phenylserine Aldolase Pathway

The most direct and widely studied route for microbial synthesis of 3-Phenyl-L-serine is the reversible aldol condensation of glycine and benzaldehyde, catalyzed by the enzyme Phenylserine Aldolase (PSA) (EC 4.1.2.26).[12][13]

Reaction: Glycine + Benzaldehyde ⇌ L-threo-3-Phenylserine

This enzyme belongs to the family of aldehyde-lyases and utilizes pyridoxal phosphate (PLP) as a cofactor.[12] An inducible PSA has been identified and characterized from soil bacteria such as Pseudomonas putida, which can utilize L-threo-3-phenylserine as a sole carbon and nitrogen source.[13][14] The enzyme from P. putida 24-1 was found to be a hexamer with a subunit molecular mass of approximately 38 kDa.[14] It is important to note that other enzymes, such as serine hydroxymethyltransferase (SHMT) and threonine aldolases, can exhibit promiscuous phenylserine aldolase activity, though often with lower efficiency.[13]

Caption: The Phenylserine Aldolase (PSA) catalyzed reaction.

A Prospective De Novo Biosynthetic Pathway: An Engineering Blueprint

To achieve de novo production of 3-Phenyl-L-serine from a simple carbon source like glucose, a synthetic pathway must be constructed in a microbial host. This involves integrating the precursor supply pathways with a terminal condensation step. The following diagram illustrates a rational engineering blueprint in E. coli.

Caption: A hypothetical engineered pathway for de novo 3-Phenyl-L-serine production.

This strategy necessitates several key metabolic engineering interventions:

-

Upregulation of Precursor Pathways: Overexpression of key genes in the L-serine (serAfr, serB, serC) and shikimate pathways to increase the intracellular pools of glycine and L-phenylalanine.[5][15]

-

Channeling Flux to Benzaldehyde: Introduction of a heterologous enzyme cascade to efficiently convert L-phenylalanine to benzaldehyde.

-

Heterologous Expression of PSA: Cloning and robust expression of a highly active Phenylserine Aldolase, such as the one from P. putida.[13]

-

Host Strain Optimization: Deletion of competing pathways that degrade precursors or the final product. For instance, knocking out L-serine deaminases (sdaA, sdaB) can improve precursor availability.[5][7]

Data Summary: Enzyme Kinetics

Effective pathway design relies on quantitative data. The table below summarizes reported kinetic parameters for Phenylserine Aldolase from a microbial source.

| Enzyme Source | Substrates | Km (mM) | Vmax (U/mg) | Optimal pH | Reference |

| Pseudomonas putida 24-1 | L-threo-3-phenylserine | 0.43 | 15.4 | 8.5 (Cleavage) | [13] |

| Pseudomonas putida 24-1 | Benzaldehyde, Glycine | N/A | N/A | 7.5 (Synthesis) | [13] |

Note: Comprehensive kinetic data for the synthesis reaction is often limited in initial characterization studies. N/A indicates data not available in the cited source.

Experimental Protocol: Characterization of Recombinant Phenylserine Aldolase

This protocol provides a framework for expressing and characterizing a candidate Phenylserine Aldolase (PSA) gene in E. coli.

Objective: To determine the specific activity and optimal pH of a recombinant PSA for the synthesis of 3-Phenyl-L-serine.

Pillar 1: Expertise & Experience (Causality)

-

Vector Choice: We use a pET vector with a T7 promoter for high-level, inducible protein expression, minimizing metabolic burden on the host before induction.

-

Host Strain: E. coli BL21(DE3) is chosen as it contains the T7 RNA polymerase gene required for transcription from the T7 promoter.

-

Purification: An N-terminal His-tag is included for efficient one-step purification via Immobilized Metal Affinity Chromatography (IMAC), ensuring high purity for kinetic assays.

-

Assay Method: We use a reliable HPLC-based method to directly quantify the product, 3-Phenyl-L-serine, providing higher accuracy than indirect spectrophotometric assays.

Pillar 2: Trustworthiness (Self-Validation)

-

Controls: A negative control (lysate from E. coli transformed with an empty vector) is run in parallel to confirm that the observed activity is solely due to the recombinant PSA.

-

Protein Purity: Purity of the enzyme is verified by SDS-PAGE after purification to ensure that kinetic measurements are not skewed by contaminating proteins.

-

Linearity: Initial reaction rates are measured within the linear range of product formation with respect to time and enzyme concentration.

Methodology:

Step 1: Gene Cloning and Expression

-

Synthesize the codon-optimized gene for PSA (e.g., from P. putida) with sequences for an N-terminal 6xHis-tag.

-

Clone the gene into a pET-28a(+) expression vector via restriction digestion and ligation or Gibson assembly.

-

Transform the resulting plasmid into E. coli BL21(DE3) competent cells.

-

Grow a 500 mL culture in LB medium containing kanamycin (50 µg/mL) at 37°C with shaking (220 rpm) to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Incubate the culture for an additional 16 hours at 18°C to improve protein solubility.

-

Harvest cells by centrifugation (6,000 x g, 15 min, 4°C).

Step 2: Protein Purification

-

Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme and a protease inhibitor cocktail.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elute the His-tagged PSA with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Verify protein purity and concentration using SDS-PAGE and a Bradford assay. Dialyze the purified enzyme against a storage buffer (e.g., 50 mM HEPES, pH 7.5).

Step 3: Enzyme Activity Assay

-

Prepare a reaction mixture containing: 100 mM potassium phosphate buffer, 50 mM glycine, 25 mM benzaldehyde, and 0.1 mM pyridoxal phosphate (PLP).

-

To determine the optimal pH, prepare a series of buffers ranging from pH 6.0 to 9.0.

-

Pre-warm the reaction mixtures to 30°C.

-

Initiate the reaction by adding a known amount of purified PSA (e.g., 10 µg) to a final volume of 1 mL.

-

Incubate the reaction at 30°C. At specific time points (e.g., 0, 10, 20, 30 min), withdraw 100 µL aliquots and quench the reaction by adding 100 µL of 1 M HCl.

-

Centrifuge the quenched samples to precipitate the enzyme.

-

Analyze the supernatant for 3-Phenyl-L-serine formation using reverse-phase HPLC with a suitable chiral column (e.g., a C18 column) and a standard curve for quantification.

-

Calculate the specific activity in U/mg, where one unit (U) is defined as the amount of enzyme that produces 1 µmol of 3-Phenyl-L-serine per minute under the specified conditions.

Caption: Experimental workflow for PSA characterization.

Conclusion and Future Outlook

The microbial production of 3-Phenyl-L-serine is a field ripe with opportunity, poised at the intersection of biocatalysis and metabolic engineering. While a natural biosynthetic pathway is not established, the well-characterized Phenylserine Aldolase provides a robust catalytic tool for its synthesis. The future of microbial 3-Phenyl-L-serine production will likely focus on the development of sophisticated, engineered de novo pathways in industrial chassis like E. coli or Saccharomyces cerevisiae. Success will depend on a multi-pronged approach: discovering and engineering more efficient aldolases, optimizing precursor supply through systems metabolic engineering, and mitigating product toxicity. These advancements will be instrumental in creating economically viable and sustainable microbial platforms for the production of this vital pharmaceutical precursor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Microbial Production of l-Serine from Renewable Feedstocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Identification and Biochemical Characterization of the Serine Biosynthetic Enzyme 3-Phosphoglycerate Dehydrogenase in Marchantia polymorpha [frontiersin.org]

- 5. Engineering of high yield production of L-serine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals [frontiersin.org]

- 9. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 10. d-nb.info [d-nb.info]

- 11. [PDF] Metabolic engineering of Escherichia coli for de novo production of 3-phenylpropanol via retrobiosynthesis approach | Semantic Scholar [semanticscholar.org]

- 12. Phenylserine aldolase - Wikipedia [en.wikipedia.org]

- 13. Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. US4407952A - Method for producing L-phenylalanine by fermentation - Google Patents [patents.google.com]

The Role of 3-Phenyl-L-serine as a Secondary Metabolite: A Technical Guide for Researchers and Drug Development Professionals

Foreword

In the intricate world of secondary metabolism, nature crafts a vast arsenal of molecules with profound biological activities. Among these, the non-proteinogenic amino acid 3-Phenyl-L-serine stands out as a versatile chiral building block and a molecule of significant interest for its potential therapeutic applications. This technical guide provides an in-depth exploration of 3-Phenyl-L-serine, from its biosynthetic origins to its functional roles and applications in drug discovery and development. As researchers and scientists, understanding the nuances of this secondary metabolite component is paramount to unlocking its full potential. This document is structured to provide a comprehensive overview, blending fundamental principles with practical, field-proven insights to empower your research and development endeavors.

Introduction to 3-Phenyl-L-serine: A Molecule of Interest

3-Phenyl-L-serine, a derivative of the essential amino acid L-phenylalanine, is characterized by a hydroxyl group at the beta-position of the side chain.[1] This seemingly simple modification introduces a new chiral center, bestowing upon the molecule unique stereochemical properties and biological functionalities. While not incorporated into proteins, 3-Phenyl-L-serine and its derivatives are found in various natural sources and are recognized as valuable chiral synthons in the synthesis of a wide array of pharmaceutical compounds.[1] Its structural relationship to L-serine, a crucial amino acid with established neuroprotective and anti-inflammatory properties, has spurred investigations into the pharmacological potential of 3-Phenyl-L-serine itself.[2][3]

Biosynthesis: The Molecular Blueprint of 3-Phenyl-L-serine

The biosynthesis of 3-Phenyl-L-serine is a fascinating example of the integration of primary and secondary metabolic pathways. It elegantly combines the shikimate pathway, responsible for producing aromatic amino acids, with the pathway for L-serine biosynthesis.

The phenyl group of 3-Phenyl-L-serine is derived from chorismate , a key intermediate of the shikimate pathway .[4][5] This pathway commences with the condensation of phosphoenolpyruvate (from glycolysis) and erythrose 4-phosphate (from the pentose phosphate pathway) and proceeds through a series of enzymatic steps to yield chorismate.[4][5] Chorismate then serves as a precursor for the synthesis of L-phenylalanine.

The serine backbone is synthesized via the phosphorylated pathway , which starts with the glycolytic intermediate 3-phosphoglycerate .[6][7] This pathway involves three key enzymes:

-

3-Phosphoglycerate Dehydrogenase (PGDH) : Catalyzes the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate.[6]

-

Phosphoserine Aminotransferase (PSAT) : Converts 3-phosphohydroxypyruvate to O-phospho-L-serine.[6]

-

Phosphoserine Phosphatase (PSP) : Dephosphorylates O-phospho-L-serine to yield L-serine.[6]

The final step in the biosynthesis of 3-Phenyl-L-serine involves the enzymatic condensation of a phenyl precursor, derived from the shikimate pathway, with a serine precursor. One key enzyme in this process is L-threo-3-phenylserine benzaldehyde-lyase (phenylserine aldolase) , which catalyzes the reversible conversion of benzaldehyde and glycine to L-3-phenylserine.[8]

// Glycolysis and Pentose Phosphate Pathway Glycolysis [label="Glycolysis", fillcolor="#F1F3F4", fontcolor="#202124"]; PPP [label="Pentose Phosphate\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PEP [label="Phosphoenolpyruvate", fillcolor="#FBBC05", fontcolor="#202124"]; E4P [label="Erythrose 4-Phosphate", fillcolor="#FBBC05", fontcolor="#202124"]; ThreePG [label="3-Phosphoglycerate", fillcolor="#FBBC05", fontcolor="#202124"];

// Shikimate Pathway Shikimate_Pathway [label="Shikimate Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chorismate [label="Chorismate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phenylalanine [label="L-Phenylalanine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzaldehyde [label="Benzaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Serine Biosynthesis Serine_Pathway [label="Phosphorylated Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ThreePHP [label="3-Phosphohydroxypyruvate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phospho_Serine [label="O-Phospho-L-serine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; L_Serine [label="L-Serine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glycine [label="Glycine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Final Product Phenylserine [label="3-Phenyl-L-serine", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Glycolysis -> PEP; PPP -> E4P; Glycolysis -> ThreePG;

{PEP, E4P} -> Shikimate_Pathway [label="Multiple\nSteps", style=dashed]; Shikimate_Pathway -> Chorismate; Chorismate -> Phenylalanine [label="Multiple\nSteps", style=dashed]; Phenylalanine -> Benzaldehyde [label="Metabolic\nConversion", style=dashed];

ThreePG -> Serine_Pathway [label="PGDH", style=dashed]; Serine_Pathway -> ThreePHP; ThreePHP -> Phospho_Serine [label="PSAT", style=dashed]; Phospho_Serine -> L_Serine [label="PSP", style=dashed]; L_Serine -> Glycine [label="SHMT", style=dashed];

{Benzaldehyde, Glycine} -> Phenylserine [label="Phenylserine\nAldolase"]; } Integrative biosynthesis of 3-Phenyl-L-serine.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 3-Phenyl-L-serine is essential for its isolation, purification, and formulation.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water, sparingly soluble in ethanol | |

| Melting Point | Decomposes at ~230-235 °C |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 3-Phenyl-L-serine.

-

¹H-NMR Spectroscopy: The proton NMR spectrum of 3-Phenyl-L-serine in D₂O would typically show characteristic signals for the aromatic protons of the phenyl ring, the α-proton, and the β-proton. The chemical shifts and coupling constants are diagnostic of the stereochemistry.

-

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton, with distinct signals for the carboxyl carbon, the aromatic carbons, and the α- and β-carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups, including the hydroxyl (-OH), amine (-NH₂), and carboxyl (-COOH) groups, through their characteristic vibrational frequencies.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity. A study utilizing MALDI-TOF MS provided mass spectra for L-serine.[9]

Experimental Protocols: From Production to Analysis

Microbial Production and Purification

While specific industrial-scale fermentation protocols for 3-Phenyl-L-serine are proprietary, laboratory-scale production can be achieved using engineered microbial strains. The following provides a generalized workflow for production and purification.

Step 1: Microbial Fermentation

-

Strain Selection: Utilize a microbial strain, such as E. coli or Corynebacterium glutamicum, engineered for the overproduction of L-phenylalanine and L-serine, or one expressing a suitable phenylserine aldolase. A method for producing L-phenylalanine by fermentation using E. coli has been patented.[10]

-

Culture Conditions: Grow the selected strain in a defined fermentation medium containing a suitable carbon source (e.g., glucose or glycerol), nitrogen source, and essential minerals.[11] Optimize fermentation parameters such as temperature, pH, and aeration to maximize product yield.

-

Induction (if applicable): If using an inducible promoter system for key biosynthetic enzymes, add the appropriate inducer at the optimal cell density.

Step 2: Isolation and Purification

-

Cell Harvesting: Separate the microbial cells from the fermentation broth by centrifugation or microfiltration.

-

Initial Purification of Broth: Remove macromolecules and other impurities from the cell-free broth using techniques like ultrafiltration.

-

Ion-Exchange Chromatography: Apply the partially purified broth to an ion-exchange chromatography column to separate 3-Phenyl-L-serine from other amino acids and charged molecules based on its isoelectric point.

-

Crystallization: Concentrate the fractions containing 3-Phenyl-L-serine and induce crystallization by adjusting the pH and temperature, and by adding a suitable anti-solvent.

-

Washing and Drying: Wash the resulting crystals with a cold solvent to remove residual impurities and dry under vacuum.

Chemical Synthesis

The chemical synthesis of 3-Phenyl-L-serine can be achieved through various routes, with the aldol condensation of benzaldehyde and a glycine derivative being a common approach.

Step-by-Step Synthesis from Benzaldehyde and Glycine:

-

Reaction Setup: In a round-bottom flask, dissolve glycine in an aqueous alkaline solution (e.g., sodium carbonate).

-

Addition of Benzaldehyde: Add benzaldehyde to the glycine solution and stir the mixture at a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, acidify the reaction mixture to precipitate the crude 3-Phenyl-L-serine.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure 3-Phenyl-L-serine. ChemicalBook provides five synthetic routes for 3-Phenyl-L-serine from benzaldehyde and glycine.[12]

Biological Activities and Therapeutic Potential

The biological activities of 3-Phenyl-L-serine are an area of growing research interest, largely inspired by the known pharmacological effects of its parent compound, L-serine.

Neuroprotective Effects

L-serine has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurological damage.[2][13][14] It is thought to exert these effects through multiple mechanisms, including the activation of glycine receptors and the modulation of endoplasmic reticulum (ER) stress.[13][14] Given the structural similarity, it is hypothesized that 3-Phenyl-L-serine may also possess neuroprotective properties. Further research is warranted to investigate its ability to mitigate excitotoxicity, reduce oxidative stress, and prevent neuronal apoptosis in models of neurodegenerative diseases and ischemic injury.

Anti-inflammatory Activity

L-serine has been shown to possess anti-inflammatory properties by downregulating the production of pro-inflammatory cytokines and modulating the activation of microglia and astrocytes.[2][3] These effects are partly mediated through the activation of glycine receptors.[3] The potential of 3-Phenyl-L-serine to act as an anti-inflammatory agent is a promising avenue for investigation, particularly in the context of neuroinflammation, which is a key pathological feature of many neurological disorders. Studies have shown that L-serine can reduce macrophage and neutrophil-mediated inflammatory responses by inhibiting inflammasomes.[15]

// Ligand and Receptor L_Serine [label="L-Serine/\n3-Phenyl-L-serine", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Glycine_Receptor [label="Glycine Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Downstream Effects Neuroprotection [label="Neuroprotection", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_inflammation [label="Anti-inflammation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Cellular Mechanisms Reduced_Excitotoxicity [label="Reduced\nExcitotoxicity", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduced_Oxidative_Stress [label="Reduced\nOxidative Stress", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibition_of_Apoptosis [label="Inhibition of\nApoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; Modulation_of_Glia [label="Modulation of\nMicroglia/Astrocyte\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduced_Cytokines [label="Reduced Pro-inflammatory\nCytokine Production", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections L_Serine -> Glycine_Receptor [label="Activation"]; Glycine_Receptor -> Neuroprotection; Glycine_Receptor -> Anti_inflammation;

Neuroprotection -> Reduced_Excitotoxicity; Neuroprotection -> Reduced_Oxidative_Stress; Neuroprotection -> Inhibition_of_Apoptosis;

Anti_inflammation -> Modulation_of_Glia; Anti_inflammation -> Reduced_Cytokines; } Potential signaling pathways of 3-Phenyl-L-serine.

Applications in Drug Development and Synthesis

3-Phenyl-L-serine serves as a valuable chiral precursor in the synthesis of various pharmaceuticals. Its stereocenters can be exploited to introduce chirality into target molecules, which is often crucial for their pharmacological activity and safety profile. L-serine and its derivatives are utilized as building blocks for the synthesis of Active Pharmaceutical Ingredients (APIs) for a range of conditions.[16]

Future Perspectives and Conclusion

3-Phenyl-L-serine represents a compelling secondary metabolite with significant untapped potential. While its role as a chiral building block is well-established, its intrinsic biological activities are only beginning to be explored. Future research should focus on:

-

Elucidating the complete biosynthetic pathway in various organisms to enable metabolic engineering for enhanced production.

-

Conducting comprehensive in vitro and in vivo studies to definitively establish its neuroprotective and anti-inflammatory properties and to elucidate the underlying molecular mechanisms.

-

Synthesizing and screening a library of 3-Phenyl-L-serine derivatives to identify compounds with enhanced potency and selectivity for specific therapeutic targets.

-

Developing robust and scalable production and purification processes to ensure a reliable supply for research and potential commercialization.

References

- 1. The regulatory role of shikimate in plant phenylalanine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]

- 4. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 5. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Identification and Biochemical Characterization of the Serine Biosynthetic Enzyme 3-Phosphoglycerate Dehydrogenase in Marchantia polymorpha [frontiersin.org]

- 7. L-serine synthesis via the phosphorylated pathway in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. US4407952A - Method for producing L-phenylalanine by fermentation - Google Patents [patents.google.com]

- 11. Microbial Production of l-Serine from Renewable Feedstocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-Phenyl-L-serine synthesis - chemicalbook [chemicalbook.com]

- 13. researchers.mq.edu.au [researchers.mq.edu.au]

- 14. Neuroprotective effect of L-serine against temporary cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. L-serine metabolic regulation and host respiratory homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Chemical and Physical Properties of 3-Phenyl-L-serine Stereoisomers

Abstract

3-Phenylserine is a non-proteinogenic amino acid characterized by two chiral centers, giving rise to four distinct stereoisomers. These isomers—(2S,3R), (2R,3S), (2S,3S), and (2R,3R)—exhibit unique physicochemical and pharmacological properties critical to their application in synthetic chemistry and drug development. As key precursors for synthesizing chloramphenicol analogues like thiamphenicol and florfenicol, a thorough understanding of their individual characteristics is paramount for researchers.[1] This guide provides a comprehensive analysis of the stereochemistry, comparative physicochemical properties, and detailed experimental protocols for the characterization of 3-phenylserine stereoisomers, offering a foundational resource for scientists in the field.

Introduction and Stereochemical Nomenclature

3-Phenylserine, a β-hydroxy-α-amino acid, is a derivative of phenylalanine with a hydroxyl group at the β-position.[2][3][4] The presence of two stereocenters at the α and β carbons (C2 and C3) results in four stereoisomers. These are classified into two pairs of enantiomers and two pairs of diastereomers.

The nomenclature can be complex, and multiple systems are used:

-

L/D System: Based on the configuration of the α-carbon, analogous to L-serine or D-serine.

-

Erythro/Threo System: Describes the relative configuration of the two chiral centers. In a Fischer projection, if similar substituents are on the same side, it is the erythro isomer; if they are on opposite sides, it is the threo isomer.

-

R/S System (Cahn-Ingold-Prelog): Provides the absolute configuration at each stereocenter.

The four stereoisomers are:

-

(2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid: L-erythro-3-phenylserine[5]

-

(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid: D-erythro-3-phenylserine

-

(2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid: L-threo-3-phenylserine[6]

-

(2R,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid: D-threo-3-phenylserine

It is noteworthy that the threo isomer is thermodynamically more stable than the erythro isomer.[7]

Stereochemical Relationships

The relationships between the four stereoisomers are crucial for understanding their properties. Enantiomers are non-superimposable mirror images, while diastereomers are stereoisomers that are not mirror images.[8] Diastereomers have different physical properties, which is the basis for their separation.[9]

Caption: Stereochemical relationships of 3-phenylserine isomers.

Synthesis and Resolution of Stereoisomers

The preparation of optically active 3-phenylserine isomers is a critical step for their study and application. Synthesis often yields a mixture of diastereomers, which can then be separated. The individual enantiomers are typically obtained through resolution techniques.

Common approaches include:

-

Enzymatic Resolution: Utilizes enzymes that selectively act on one enantiomer. For instance, the amidase from Ochrobactrum anthropi can be used to resolve racemic threo amides to produce enantiomerically pure (2S,3R)-3-phenylserine derivatives.[1]

-

Preferential Crystallization: This method exploits the different physical properties of diastereomeric salts. A racemic mixture can be resolved by forming salts with a chiral resolving agent, leading to the crystallization of one diastereomer.[10][11] For example, (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol has been used as a resolving agent for threo-phenylserine.[10]

Comparative Physicochemical Properties

The spatial arrangement of atoms in stereoisomers directly influences their physical and chemical properties. While enantiomers share identical physical properties in an achiral environment (except for optical rotation), diastereomers exhibit distinct properties.[9]

| Property | L-erythro / D-erythro | L-threo / D-threo | Rationale for Differences |

| Melting Point (°C) | Varies | ~202-208 (dec.) (DL-threo)[12] | Differences in crystal lattice packing and intermolecular forces between diastereomers lead to different melting points. |

| Solubility | Different | Different | Diastereomers have different energies of solvation and crystal lattice energies, resulting in varied solubilities.[7] |

| Specific Optical Rotation ([(\alpha)]D) | Equal & Opposite | Equal & Opposite | Enantiomers rotate plane-polarized light to an equal magnitude but in opposite directions.[9] Diastereomers have unrelated optical rotations. |

Spectroscopic Characterization

Spectroscopic methods are invaluable for distinguishing between diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for differentiating between erythro and threo diastereomers. Due to the different spatial relationships between the protons on the α and β carbons, their chemical shifts and coupling constants (³JHα,Hβ) will differ.

-

Chemical Shift: The electronic environment of the α- and β-protons is distinct in each diastereomer, leading to different chemical shifts.

-

Coupling Constant: The dihedral angle between the α- and β-protons is different in the most stable conformations of the erythro and threo isomers, resulting in different vicinal coupling constants. This is a direct consequence of the Karplus relationship.

While NMR cannot distinguish between enantiomers in an achiral solvent, it readily differentiates diastereomers.[13]

Infrared (IR) Spectroscopy

The IR spectra of diastereomers can show subtle differences, particularly in the fingerprint region and in the regions corresponding to O-H and N-H stretching. These differences arise from variations in intramolecular and intermolecular hydrogen bonding patterns dictated by the stereochemistry. Examination of IR spectra has been used as a tool in the resolution of phenylserine isomers.[10][11]

Experimental Protocols

Protocol: Determination of Specific Optical Rotation

Objective: To measure the specific rotation of a pure 3-phenylserine enantiomer.

Principle: Chiral molecules rotate the plane of polarized light. The specific rotation is a standardized measure of this rotation.[9][14]

Materials:

-

Polarimeter (Sodium D-line, 589 nm)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Sample cell (specific path length, e.g., 1 dm)

-

Pure enantiomer of 3-phenylserine

-

Appropriate solvent (e.g., 5 M HCl)

Procedure:

-

Sample Preparation: Accurately weigh a known mass (e.g., 100 mg) of the 3-phenylserine enantiomer. Dissolve it in the chosen solvent in a volumetric flask and dilute to the mark to achieve a known concentration (c, in g/mL).

-

Instrument Calibration: Calibrate the polarimeter with a blank (the pure solvent).

-

Measurement: Fill the sample cell with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter.

-

Data Acquisition: Measure the observed rotation (α) at a constant temperature (T).

-

Calculation: Calculate the specific rotation [α] using the formula: [α]λT = α / (l × c) where:

-

α = observed rotation in degrees

-

l = path length in decimeters (dm)

-

c = concentration in g/mL

-

Trustworthiness: The accuracy of this protocol relies on the purity of the sample, precise measurements of mass and volume, and a stable temperature. The use of a calibrated polarimeter is essential.

Protocol: Differentiation of Diastereomers using ¹H NMR

Objective: To distinguish between erythro and threo diastereomers of 3-phenylserine using ¹H NMR.

Principle: The different spatial arrangement of protons in diastereomers leads to distinct chemical shifts and coupling constants.[15][16]

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

Samples of the erythro and threo diastereomers

Procedure:

-

Sample Preparation: Dissolve a small amount (~5-10 mg) of each diastereomer in ~0.6 mL of the deuterated solvent in separate NMR tubes.

-

Data Acquisition: Acquire the ¹H NMR spectrum for each sample.

-

Data Analysis:

-

Identify the signals corresponding to the α-proton (CH-NH₂) and the β-proton (CH-OH). These will typically be doublets due to coupling with each other.

-

Compare the chemical shifts (δ) of these protons between the two spectra.

-

Measure the vicinal coupling constant (³JHα,Hβ) for each diastereomer.

-

The diastereomer with the larger coupling constant can be assigned based on the expected dihedral angles from conformational analysis (often the threo isomer has a larger coupling constant due to a more favorable anti-periplanar arrangement of the protons in its stable conformation).

-

Caption: Workflow for differentiating diastereomers via ¹H NMR.

Biological and Pharmacological Significance

The stereochemistry of a molecule is a critical determinant of its pharmacological activity.[17][18][19] Different stereoisomers can interact differently with chiral biological targets like enzymes and receptors, leading to variations in efficacy, metabolism, and toxicity.[20]

-

Therapeutic Efficacy: One enantiomer of a chiral drug may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.

-

Precursor for Antibiotics: (2S,3R)-3-phenylserine derivatives are valuable chiral synthons for the synthesis of antibiotics such as thiamphenicol and florfenicol.[1] The specific stereochemistry is essential for the biological activity of the final product.

-

Enzyme Specificity: Enzymes often exhibit high stereospecificity. For example, phenylserine aldolase from Pseudomonas putida is specific for the L-form of both threo- and erythro-3-phenylserine.[21]

The distinct pharmacological profiles of stereoisomers underscore the importance of developing stereoselective syntheses and robust analytical methods to ensure the purity of pharmaceutical compounds.[19][22]

Conclusion

The four stereoisomers of 3-phenylserine possess distinct chemical and physical properties that are a direct consequence of their three-dimensional structures. A comprehensive understanding of their stereochemistry, coupled with robust analytical techniques such as polarimetry and NMR spectroscopy, is essential for their synthesis, separation, and application. For researchers in drug development and organic synthesis, the ability to control and verify the stereochemical purity of these compounds is a prerequisite for achieving desired biological activity and ensuring therapeutic safety.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3-Phenyl-L-serine | 6254-48-4 [chemicalbook.com]

- 3. hmdb.ca [hmdb.ca]

- 4. Showing Compound L-Threo-3-phenylserine (FDB022892) - FooDB [foodb.ca]

- 5. L-erythro-phenylserine | C9H11NO3 | CID 6919634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-threo-3-phenylserine - Wikidata [wikidata.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation of optically active (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolutions by replacing and preferential crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

- 13. reddit.com [reddit.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. nmr.oxinst.com [nmr.oxinst.com]

- 17. Stereoisomers in pharmacology | PPTX [slideshare.net]

- 18. researchgate.net [researchgate.net]

- 19. A review of drug isomerism and its significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and pharmacological characterization of all sixteen stereoisomers of 2-(2'-carboxy-3'-phenylcyclopropyl)glycine. Focus on (2S,1'S,2'S,3'R)-2-(2'-carboxy-3'-phenylcyclopropyl)glycine, a novel and selective group II metabotropic glutamate receptors antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Phenyl-L-serine: A Strategic Non-Proteinogenic Amino Acid for Advanced Synthesis and Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Non-proteinogenic amino acids (NPAAs) represent a pivotal class of molecules that expand the chemical toolbox beyond the canonical 20 amino acids, enabling the development of novel therapeutics and complex molecular architectures.[1][2][3] Among these, 3-Phenyl-L-serine, a β-hydroxy-α-amino acid, has emerged as a particularly valuable chiral building block. Its vicinal aminoalcohol functionality and dual stereocenters make it a strategic precursor for a range of biologically active compounds, including peptide mimetics and pharmaceutical agents. This guide provides a comprehensive technical overview of 3-Phenyl-L-serine, covering its stereochemical nuances, advanced synthesis strategies, and critical applications in drug development. We will delve into the causality behind experimental choices in both chemical and enzymatic synthesis routes and present detailed, field-proven protocols for its preparation and analysis.

Introduction: The Significance of 3-Phenyl-L-serine

3-Phenyl-L-serine is a derivative of the amino acid L-serine, featuring a phenyl group attached to the β-carbon.[4] As a non-proteinogenic amino acid, it is not incorporated into proteins during ribosomal translation, a characteristic that allows it to confer unique properties when integrated into peptide-based drugs.[5] The incorporation of NPAAs like 3-Phenyl-L-serine can fundamentally alter the drug-like properties of peptidic medicines, often improving stability, potency, permeability, and bioavailability.[2][3]

The true synthetic value of 3-Phenyl-L-serine lies in its structure as a β-hydroxy-α-amino acid (BHAA). BHAAs are crucial structural motifs in a wide array of medicinally important compounds and natural products.[6][7] The presence of two adjacent chiral centers (at the α and β carbons) presents both a challenge and an opportunity in synthesis, demanding precise stereocontrol to access the desired diastereomer.[6]

This guide will explore the methodologies developed to meet this challenge, empowering researchers to leverage 3-Phenyl-L-serine as a versatile synthon for next-generation therapeutics.

Physicochemical and Stereochemical Profile

Understanding the fundamental properties of 3-Phenyl-L-serine is essential for its effective use in synthesis and downstream applications.

| Property | Value | Source |

| Chemical Name | (2S,3R)-2-Amino-3-hydroxy-3-phenylpropanoic acid | [8] |

| Synonyms | L-Threo-3-Phenylserine | [9] |

| CAS Number | 6254-48-4 | [8][10] |

| Molecular Formula | C₉H₁₁NO₃ | [10][11] |

| Molecular Weight | 181.19 g/mol | [10] |

| Melting Point | 178-181°C | [8] |

| Appearance | White to Off-White Solid | [8] |

| Solubility | Sparingly soluble in water and methanol | [8] |

Stereoisomeric Complexity

The two chiral centers in 3-phenylserine give rise to four possible stereoisomers. The "L" designation refers to the configuration at the α-carbon (C2), which is (S) by Cahn-Ingold-Prelog convention. The relative stereochemistry of the hydroxyl and amino groups defines the threo and erythro diastereomers.

-

L-threo-3-Phenylserine : (2S, 3R) configuration

-

L-erythro-3-Phenylserine : (2S, 3S) configuration

Controlling both the absolute and relative stereochemistry is the primary goal of any synthetic strategy.

Synthesis Strategies: Chemical and Enzymatic Routes

The synthesis of β-hydroxy-α-amino acids like 3-Phenyl-L-serine has been a significant focus of research, leading to the development of both chemical and biocatalytic methods.[6][12]

Stereoselective Chemical Synthesis